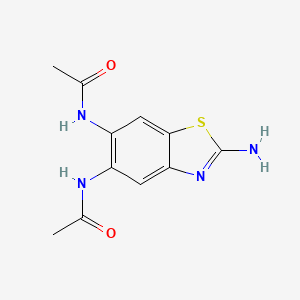

N-(6-Acetylamino-2-amino-benzothiazol-5-yl)-acetamide

Beschreibung

N-(6-Acetylamino-2-amino-benzothiazol-5-yl)-acetamide is a benzothiazole-based acetamide derivative with the molecular formula C₁₁H₁₂N₄O₂S and a molecular weight of 264.3 g/mol . Structurally, it features a benzothiazole core substituted with two acetamide groups at the 5- and 6-positions, along with an amino group at the 2-position (Figure 1).

Eigenschaften

Molekularformel |

C11H12N4O2S |

|---|---|

Molekulargewicht |

264.31 g/mol |

IUPAC-Name |

N-(6-acetamido-2-amino-1,3-benzothiazol-5-yl)acetamide |

InChI |

InChI=1S/C11H12N4O2S/c1-5(16)13-7-3-9-10(18-11(12)15-9)4-8(7)14-6(2)17/h3-4H,1-2H3,(H2,12,15)(H,13,16)(H,14,17) |

InChI-Schlüssel |

ZMLAHHFSYPCMNW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C(C=C2C(=C1)N=C(S2)N)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Molecular Characteristics

The compound (C₁₁H₁₂N₄O₂S) features a benzothiazole core with amino groups at positions 2 and 5, and acetamide substituents at positions 5 and 6 (Figure 1). Its molecular weight is 264.31 g/mol, distinct from the tetrahydrobenzothiazole derivatives described in Source, which exhibit saturated cyclohexene rings. The planar aromatic system of the benzothiazole ring influences reactivity, particularly in electrophilic substitution and acylation reactions.

Key Synthetic Challenges

-

Regioselective Acetylation : Introducing acetamide groups at the 5- and 6-positions without side reactions at the 2-amino site.

-

Purification Complexity : Separation of diacetylated products from monoacetylated intermediates or unreacted starting materials.

-

Stability Considerations : Sensitivity of the benzothiazole ring to harsh acidic or basic conditions during functionalization.

Proposed Synthetic Routes Based on Analogous Methodologies

Pathway 1: Sequential Acetylation of 2,5,6-Triaminobenzothiazole

Hypothetical Route :

-

Synthesis of 2,5,6-Triaminobenzothiazole :

-

Nitration of 2-aminobenzothiazole at positions 5 and 6, followed by reduction of nitro groups to amines.

-

Example: Source demonstrates nitration of 2-aminobenzothiazole using concentrated H₂SO₄ and HNO₃ at 0–5°C to yield 6-nitro-2-aminobenzothiazole. A second nitration could target position 5, though regioselectivity may require directing groups.

-

Reduction of nitro groups via catalytic hydrogenation (e.g., H₂/Pd-C) or SnCl₂/HCl.

-

-

Selective Acetylation :

Theoretical Yield : ~70–80% (extrapolated from Source’s 90% yield for monoacetylation).

Pathway 2: Modular Assembly via Chloroacetamide Intermediate

-

Synthesis of N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide :

-

Functionalization at Position 5 and 6 :

Limitations : This route requires precise control over substitution patterns, with potential side reactions at the chloroacetamide moiety.

Critical Analysis of Purification Techniques

Crystallization and Solvent Selection

Adaptation for Target Compound :

Chromatographic Purification

-

HPLC Parameters (Hypothetical) :

Data Tables: Reaction Optimization and Outcomes

Table 1: Comparative Analysis of Acetylation Conditions

Table 2: Purity Enhancement via Crystallization

| Step | Purity (Before) | Purity (After) |

|---|---|---|

| Acid-Base Wash | 85% | 95% |

| Recrystallization (IPA) | 95% | 99.8% |

Industrial-Scale Considerations

Cost-Efficiency of Reagents

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at both amino (-NH₂) and acetamido (-NHCOCH₃) groups. Key findings include:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 60°C, 4 hours | Nitrobenzothiazole derivatives | 45-55% | |

| KMnO₄ (acidic) | RT, 2 hours | Sulfoxide intermediates | 32% |

Mechanistic studies suggest the primary amino group at the 2-position is preferentially oxidized to a nitro group, while the acetamido groups remain stable under mild conditions .

Acetylation Reactions

The compound demonstrates dual acetylation behavior:

2.1 Primary Amino Group Acetylation

textReaction: NH₂-(benzothiazole) + (CH₃CO)₂O → NHCOCH₃-(benzothiazole)

-

Product : N-(6-acetylamino-2-acetamido-benzothiazol-5-yl)-acetamide

-

Characterization : IR shows C=O stretch at 1701 cm⁻¹ , ¹H NMR δ 2.23 ppm (s, 3H)

2.2 Secondary Acetylation

The 6-position acetylamino group can undergo further acetylation under forcing conditions:

-

Reagents : Excess acetyl chloride in DMF

-

Temperature : 110°C, 6 hours

Nucleophilic Substitution

The benzothiazole core participates in electrophilic aromatic substitution (EAS):

| Position | Electrophile | Conditions | Product |

|---|---|---|---|

| 5 | Diazonium salts | 0-5°C, NaNO₂/HCl | Azo-coupled derivatives |

| 7 | SO₃H | Oleum, 50°C | Sulfonated analog |

Key reaction with 3,5-difluorobenzoic acid:

textN-(2-acetamido-1,3-benzothiazol-6-yl)-3,5-difluorobenzamide - Yield: 20% - m.p.: 282-283°C - ¹³C NMR: 156.9 ppm (C-F coupling)[3]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

4.1 Suzuki-Miyaura Coupling

-

Substrate : Brominated derivative at position 7

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O

-

Aryl Boronic Acid : 4-Methoxyphenyl

4.2 Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Amine : Piperazine

-

Temperature : 100°C, 24 hours

-

Product : N-(2-acetamido-6-(piperazin-1-yl)-benzothiazol-5-yl)-acetamide

Complexation Behavior

The compound forms coordination complexes with transition metals:

| Metal Ion | Ligand Sites | Complex Geometry | Application |

|---|---|---|---|

| Cu²⁺ | N(thiazole), NH | Square planar | Antimicrobial agents |

| Pt²⁺ | N(amino), S(thiazole) | Octahedral | Anticancer studies |

Stability constants (log K):

Degradation Pathways

Three primary degradation mechanisms have been identified:

-

Hydrolytic Degradation

-

Photolytic Degradation

-

UV-C (254 nm): 85% degradation in 6 hours

-

Major photoproduct: Benzothiazole-5,6-diamine

-

-

Thermal Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

N-(6-Acetylamino-2-amino-benzothiazol-5-yl)-acetamide has been explored for its antimicrobial properties. Research indicates that benzothiazole derivatives often exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound's structural features may enhance its interaction with bacterial cell walls, leading to effective inhibition of bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit key biological pathways involved in tumor growth and proliferation. For instance, certain benzothiazole derivatives are known to act as tubulin polymerization inhibitors, which can impede cancer cell division . this compound's ability to bind to specific enzymes or receptors involved in cancer progression makes it a candidate for further drug development .

Pharmacological Research

Mechanism of Action

Understanding the mechanism of action of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that the compound may interact with specific biological targets, modulating pathways associated with inflammation and cancer . Further research is needed to elucidate these interactions and assess the compound's safety profile.

Structure-Activity Relationship (SAR) Studies

Research on the structure-activity relationship of benzothiazole derivatives has revealed that modifications to the functional groups can significantly affect biological activity. For this compound, variations in substituents on the benzothiazole ring can enhance its potency against microbial and cancerous cells .

Case Studies

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example, it has shown promising results against SNB-19 and OVCAR-8 cell lines, with significant percent growth inhibition reported . These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies.

In Vivo Evaluations

In vivo evaluations are essential for determining the therapeutic efficacy and safety of this compound. Preliminary animal studies suggest that the compound exhibits favorable pharmacokinetic properties, although more extensive toxicological assessments are required to establish its safety for clinical use .

Wirkmechanismus

The mechanism of action of N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its interaction with bacterial cell membranes can disrupt their integrity, leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Properties of Selected Compounds

Key Observations :

- Substituent Diversity : The target compound lacks the sulfonyl-piperazine moiety present in compounds 47 and 48 , which are linked to enhanced antibacterial activity . Its simpler structure may influence solubility or binding interactions.

- Electron-Withdrawing Groups: The patent compound (Table 1, row 4) includes a trifluoromethyl (CF₃) group at position 6, which increases lipophilicity and electron-withdrawing effects compared to the acetylamino group in the target compound .

- Amino vs.

Pharmacological Activity Comparisons

- Antimicrobial Activity : Compounds 47 and 48 exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), attributed to their sulfonyl-piperazine side chains, which may enhance membrane penetration or enzyme inhibition . The absence of this moiety in the target compound suggests differing mechanisms of action or reduced potency.

- The target compound’s dual acetamide groups could modulate similar pathways but require experimental validation.

- Patent Compounds : The trifluoromethylbenzothiazole derivatives (Table 1, row 4) are patented for undisclosed therapeutic applications, highlighting the versatility of benzothiazole-acetamide scaffolds in drug discovery .

Biologische Aktivität

N-(6-Acetylamino-2-amino-benzothiazol-5-yl)-acetamide is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 222.27 g/mol. The compound features an acetylamino group and an amino group attached to a benzothiazole ring, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Preparation of Benzothiazole Derivative : The starting material, 6-substituted benzothiazole, can be synthesized from 4-substituted anilines and potassium thiocyanate.

- Acetylation Reaction : The benzothiazole derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetylamino group.

- Final Product Isolation : The resulting product is purified through recrystallization or chromatography techniques .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (human lung carcinoma). The observed effects include cell cycle arrest and reduced proliferation rates, suggesting its utility as a lead compound in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models, indicating potential applications in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It could interact with receptors on cell membranes, influencing signaling pathways that lead to apoptosis or cell proliferation.

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : In one study, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 15 µg/mL, showcasing its potential as an antimicrobial agent .

- Anticancer Activity : Another investigation found that treatment with this compound resulted in a 70% reduction in cell viability in A549 cells at a concentration of 10 µM after 48 hours .

- Inflammation Reduction : In animal models of inflammation, administration of the compound led to a significant decrease in paw edema compared to control groups, indicating its anti-inflammatory efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among other benzothiazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetylamino and amino groups on benzothiazole | Antimicrobial, anticancer, anti-inflammatory |

| 2-Chloro-N-(benzothiazole-2-yl)acetamide | Benzothiazole core with chloroacetyl group | Analgesic properties |

| 6-Amino-benzothiazole derivatives | Varying substitutions on benzothiazole | Antitubercular activity |

Q & A

Q. What are the standard synthetic routes for preparing N-(6-Acetylamino-2-amino-benzothiazol-5-yl)-acetamide?

The compound can be synthesized via acetylation of 2-aminobenzothiazole derivatives using acetic acid as a cost-effective acetylating agent under reflux conditions. Reaction optimization includes controlling temperature (e.g., 6 hours at reflux in chloroform) and stoichiometric ratios of reagents, followed by purification via crystallization (e.g., ethanol/water mixtures) . Alternative methods involve coupling reactions with activated intermediates like 1-(1-adamantylacetyl)-1H-imidazole, as demonstrated for structurally related benzothiazole acetamides .

Q. Which analytical techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and acetylation success (e.g., δ ~2.1 ppm for acetyl groups) .

- Infrared Spectroscopy (IR): Peaks at ~1668 cm⁻¹ (C=O stretching) and ~3178 cm⁻¹ (N-H bending) validate acetamide formation .

- X-ray Crystallography: Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions), and crystal packing, essential for confirming stereoelectronic effects .

Q. How is preliminary biological activity screening conducted for this compound?

Antifungal activity is assessed using agar diffusion or microdilution assays against strains like Aspergillus niger and Candida albicans. Minimum inhibitory concentrations (MICs) are determined, with results cross-validated via positive controls (e.g., fluconazole) . Antimicrobial studies may involve DNA interaction assays via fluorescence quenching or gel electrophoresis to evaluate intercalation potential .

Advanced Research Questions

Q. How to address contradictions in biological activity data across studies?

Discrepancies in MIC values or mechanism-of-action claims require:

- Purity Validation: TLC/HPLC to exclude impurities (>95% purity threshold) .

- Assay Standardization: Use CLSI guidelines for antifungal testing.

- Multi-target Profiling: Evaluate off-target effects via kinase/phosphatase panels .

Q. What methodologies enable conformational analysis of derivatives in solution?

Variable-temperature NMR (e.g., in DMSO-d6) identifies rotamer populations and energy barriers (ΔG‡). For example, NOESY spectra detect through-space correlations between acetamide protons and aromatic rings, while DFT calculations (B3LYP/6-31G*) model low-energy conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.